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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B10790249 Get Quote

BAY-1797 Technical Support Center
Welcome to the BAY-1797 Technical Support Center. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on the

potential interactions of BAY-1797 with other reagents and to offer troubleshooting support for

your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BAY-1797?

A1: BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion

channel.[1][2] It binds to an allosteric site on the receptor, which is located at the subunit

interface at the top of the extracellular domain.[3] This binding prevents the structural changes

in the extracellular domain that are associated with channel activation.[3]

Q2: What are the known downstream effects of P2X4 receptor antagonism by BAY-1797?

A2: By blocking the P2X4 receptor, BAY-1797 inhibits the influx of cations, primarily Ca2+ and

Na+, into the cell upon ATP stimulation. This, in turn, can modulate various downstream

signaling pathways. For instance, in microglia and macrophages, P2X4 receptor activation is

linked to the activation of p38 MAPK and the subsequent release of inflammatory mediators

like prostaglandin E2 (PGE2). Therefore, BAY-1797 can attenuate these inflammatory

responses.
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Q3: Has BAY-1797 been observed to interact with cytochrome P450 (CYP) enzymes?

A3: Yes, a significant interaction has been reported. The development of BAY-1797 was

discontinued due to its non-negligible induction of cytochrome P450 3A4 (CYP3A4).[2] This

induction is mediated through the activation of the Pregnane X Receptor (PXR), a key regulator

of CYP3A4 expression.[1][4]

Q4: Are there any other known off-target effects of BAY-1797?

A4: While BAY-1797 is highly selective for the P2X4 receptor, some weak off-target activity has

been reported. This includes weak inhibition of the dopamine transporter (DAT). Researchers

should consider the potential for these off-target effects in their experimental design and data

interpretation.

Q5: What is the recommended solvent and storage condition for BAY-1797?

A5: Based on available information for similar research compounds, BAY-1797 is typically

soluble in DMSO for in vitro studies. For stock solutions, it is advisable to store them at -20°C

or -80°C to maintain stability. Always refer to the supplier's datasheet for specific

recommendations.

Quantitative Data Summary
The following table summarizes the available quantitative data for BAY-1797.

Parameter Species Value Reference

IC50 (P2X4 Receptor) Human 210 ± 74 nM [5]

Mouse 141 ± 24 nM [5]

Zebrafish 211 nM (IC50) [2][3]

CYP3A4 Induction Human Non-negligible [2]

Signaling and Experimental Workflow Diagrams
P2X4 Receptor Signaling Pathway
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Caption: P2X4 receptor signaling pathway and the inhibitory action of BAY-1797.

PXR-Mediated CYP3A4 Induction by BAY-1797
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Caption: Mechanism of BAY-1797-induced CYP3A4 expression via PXR activation.
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Experimental Protocols
Protocol: In Vitro Assessment of BAY-1797-Mediated
CYP3A4 Induction in Human Hepatocytes
This protocol provides a general framework for evaluating the potential of BAY-1797 to induce

CYP3A4 expression in a primary human hepatocyte culture system.

1. Materials:

Cryopreserved or fresh primary human hepatocytes

Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate

factors)

Collagen-coated cell culture plates

BAY-1797

Positive control (e.g., Rifampicin)

Negative control (vehicle, e.g., DMSO)

RNA extraction kit

qRT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene, e.g.,

GAPDH)

CYP3A4 activity assay kit (e.g., P450-Glo™ CYP3A4 Assay)

Luminometer or spectrophotometer

2. Methods:

Cell Seeding:

Thaw and plate primary human hepatocytes on collagen-coated plates according to the

supplier's instructions.
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Allow cells to attach and form a monolayer (typically 24-48 hours).

Compound Treatment:

Prepare a dilution series of BAY-1797 in culture medium. A typical concentration range to

test would be from 0.1 µM to 50 µM.

Prepare positive control (e.g., 10 µM Rifampicin) and vehicle control (e.g., 0.1% DMSO) in

culture medium.

Aspirate the old medium from the hepatocyte cultures and replace it with the medium

containing the test compounds, positive control, or vehicle control.

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

Endpoint Analysis 1: CYP3A4 mRNA Expression (qRT-PCR):

After the incubation period, lyse the cells and extract total RNA using a suitable kit.

Perform reverse transcription to generate cDNA.

Conduct qRT-PCR using primers and probes for CYP3A4 and a housekeeping gene.

Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control

using the ΔΔCt method.

Endpoint Analysis 2: CYP3A4 Enzyme Activity:

Following the treatment period, wash the cells with a suitable buffer.

Perform a CYP3A4 activity assay according to the manufacturer's protocol. This typically

involves incubating the cells with a luminogenic or fluorogenic CYP3A4 substrate.

Measure the signal (luminescence or fluorescence) using a plate reader.

Calculate the fold increase in CYP3A4 activity relative to the vehicle control.

3. Data Analysis:
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Plot the fold induction of CYP3A4 mRNA or activity against the concentration of BAY-1797.

If a dose-response relationship is observed, calculate the EC50 value (the concentration that

produces 50% of the maximal induction).

Troubleshooting Guide
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Issue Possible Cause(s) Suggested Solution(s)

High variability in replicate

wells

- Inconsistent cell seeding-

Pipetting errors- Edge effects

in the plate

- Ensure a homogenous cell

suspension before seeding.-

Use calibrated pipettes and

reverse pipetting for viscous

solutions.- Avoid using the

outer wells of the plate or fill

them with a buffer to maintain

humidity.

No induction observed with the

positive control (e.g.,

Rifampicin)

- Poor cell health or viability-

Sub-optimal concentration of

the positive control- Inactive

positive control

- Assess cell viability before

and after the experiment (e.g.,

using a trypan blue exclusion

assay).- Confirm the optimal

concentration of the positive

control for your specific

hepatocyte lot.- Use a fresh,

properly stored stock of the

positive control.

Unexpected cytotoxicity

observed with BAY-1797

- Compound precipitation at

high concentrations- Off-target

toxicity

- Visually inspect the wells for

any signs of precipitation.-

Perform a preliminary

cytotoxicity assay (e.g., MTT or

LDH assay) to determine the

non-toxic concentration range

of BAY-1797 for your cells.

Discrepancy between mRNA

induction and enzyme activity

- BAY-1797 may also be a

direct inhibitor of CYP3A4

activity.- Post-transcriptional or

post-translational regulation.

- Perform a direct CYP3A4

inhibition assay with BAY-1797

to assess its inhibitory

potential.- Consider the time

course of induction; mRNA

changes may precede

changes in protein and activity

levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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